3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Overview
Description
“3’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a chemical compound with the CAS Number: 898757-09-0. Its molecular weight is 331.24 and its IUPAC name is 1-(3,5-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-12(17)8-13(18)7-11/h6-8,15H,3-5,9-10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Structural Studies : The synthesis and structural characteristics of derivatives of this compound have been investigated. For example, Kuhn, Al-Sheikh, and Steimann (2003) reported the synthesis and crystal structure analysis of a related compound, highlighting its betaine nature and the connection of two distorted ring fragments (Kuhn, Al-Sheikh, & Steimann, 2003).
Pharmaceutical Applications : Some studies have focused on the potential pharmaceutical applications of similar compounds. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including a compound structurally related to 3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, and evaluated their antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Organic Synthesis and Catalysis : Research has been conducted on the utility of similar compounds in organic synthesis. For example, investigations on heterogeneously catalysed condensations of glycerol to cyclic acetals, involving compounds like 1,3-dioxane derivatives, provide insights into the synthesis of potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Material Science and Photovoltaic Applications : Compounds structurally related to 3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone have also been used in the field of material science. Jørgensen and Krebs (2005) investigated new monomers for the synthesis of oligophenylenevinylenes (OPVs), which were then tested as active materials in photovoltaic cells, demonstrating the versatility of these compounds in advanced material applications (Jørgensen & Krebs, 2005).
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-12(17)8-13(18)7-11/h6-8,15H,3-5,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKMTDYISASJHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646064 | |
Record name | 1-(3,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898757-09-0 | |
Record name | 1-(3,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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